1-(3-((Difluoromethyl)thio)phenyl)-N-methylmethanamine

Description

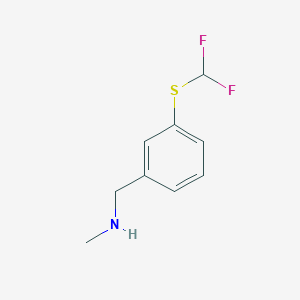

1-(3-((Difluoromethyl)thio)phenyl)-N-methylmethanamine is a secondary amine featuring a phenyl ring substituted at the 3-position with a difluoromethylthio (-S-CF₂H) group and a methylamine (-CH₂-NH-CH₃) moiety.

Properties

Molecular Formula |

C9H11F2NS |

|---|---|

Molecular Weight |

203.25 g/mol |

IUPAC Name |

1-[3-(difluoromethylsulfanyl)phenyl]-N-methylmethanamine |

InChI |

InChI=1S/C9H11F2NS/c1-12-6-7-3-2-4-8(5-7)13-9(10)11/h2-5,9,12H,6H2,1H3 |

InChI Key |

LPANMPIASATTTI-UHFFFAOYSA-N |

Canonical SMILES |

CNCC1=CC(=CC=C1)SC(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of difluoromethylation reagents, such as ClCF₂H, in the presence of a suitable base to introduce the difluoromethylthio group . The reaction conditions often require a controlled temperature and inert atmosphere to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using advanced difluoromethylation reagents and catalysts. The process is optimized for high yield and purity, with careful control of reaction parameters to ensure consistency and scalability .

Chemical Reactions Analysis

Formation of the Thioether Bond

The difluoromethylthio group is introduced via S-alkylation or S-arylation , where a sulfur nucleophile reacts with a difluoromethyl-substituted electrophile. This step is critical for stabilizing the compound’s lipophilicity and metabolic profile .

Amine Reactivity

The N-methylmethanamine moiety participates in:

-

Reductive Amination : Formation of secondary amines via condensation with carbonyl compounds.

-

Alkylation : Reaction with alkyl halides to form tertiary amines.

-

Acid-Base Reactions : Protonation/deprotonation under acidic/basic conditions.

Structural and Reactivity Comparisons

| Compound | Key Structural Feature | Biological Activity |

|---|---|---|

| 1-(3-((Difluoromethyl)thio)phenyl)-N-methylmethanamine | Difluoromethylthio + N-methylmethanamine | Potential anticancer, antimicrobial |

| 4-Amino-N,N-dimethylaniline | Amino group on aromatic ring | Anticancer properties |

| 2-(Trifluoromethyl)aniline | Trifluoromethyl group | Antimicrobial activity |

| 3-(Chloromethyl)phenyl-N-methylethanamine | Chloromethyl substituent | Neuroprotective effects |

Stability and Reactivity Considerations

The difluoromethylthio group enhances lipophilicity and metabolic stability , reducing susceptibility to hydrolysis compared to chloromethyl or iodomethyl analogs . This stability makes the compound suitable for further functionalization in medicinal chemistry.

Analytical Characterization

While direct characterization data for this compound is limited in the provided sources, analogous compounds (e.g., FTO-01 N in ) are typically analyzed via:

Scientific Research Applications

1-(3-((Difluoromethyl)thio)phenyl)-N-methylmethanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-((Difluoromethyl)thio)phenyl)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethylthio group can enhance the compound’s binding affinity and selectivity for these targets, leading to its biological effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table highlights key structural differences and physicochemical properties of 1-(3-((Difluoromethyl)thio)phenyl)-N-methylmethanamine and related compounds:

Key Observations :

- Fluorine vs. Sulfur : The difluoromethylthio group (-SCF₂H) in the target compound introduces sulfur, which may enhance nucleophilic reactivity compared to purely fluorine-substituted analogs like those with CF₃ groups .

- Steric Effects : Branched amines (e.g., 1-(3-(trifluoromethyl)phenyl)-N-methylpropan-2-amine) exhibit greater steric hindrance, which could influence receptor binding or metabolic pathways .

Biological Activity

1-(3-((Difluoromethyl)thio)phenyl)-N-methylmethanamine is an organic compound that has garnered interest due to its potential biological activities. This article reviews its biological properties, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a difluoromethyl thio group attached to a phenyl ring and a methylated amine. This unique structure may contribute to its biological activity, particularly in interactions with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives have shown significant antiproliferative effects in various cancer cell lines, including glioblastoma and acute myeloid leukemia. The mechanisms often involve the inhibition of m6A-RNA demethylase FTO, which is implicated in cancer progression .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| FTO-43 N | AGS | 2.5 | FTO inhibition |

| FTO-43 N | SNU-16 | 5.0 | m6A modification |

Neuropharmacological Effects

The compound's structural analogs have been investigated for neuropharmacological effects, particularly as dopamine receptor modulators. These compounds can influence neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases .

Case Study: Dopamine Modulation

In a study involving dopamine autoreceptor agonists, compounds structurally related to this compound exhibited enhanced receptor binding affinity, suggesting a role in modulating dopaminergic signaling .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of RNA Demethylases : By inhibiting FTO, the compound can increase m6A levels in RNA, which is associated with altered gene expression profiles in cancer cells.

- Receptor Interaction : Its ability to interact with neurotransmitter receptors suggests potential roles in modulating synaptic transmission and neuroplasticity.

Research Findings

Recent research has provided insights into the compound's pharmacodynamics and pharmacokinetics:

- In Vivo Studies : Animal models treated with derivatives showed significant reductions in tumor size without substantial toxicity to normal tissues .

- Molecular Docking Studies : Computational analyses indicate favorable binding interactions with target proteins related to cancer cell proliferation and apoptosis pathways .

Q & A

Q. Basic Research Focus

- ¹H/¹³C NMR :

- Mass Spectrometry : ESI-MS identifies [M+H]⁺ peaks, with fragmentation confirming cleavage of the SCF₂H moiety .

Contradictions : Discrepancies in ¹³C shifts may arise from solvent effects; cross-validate with IR (C-S stretch at ~650 cm⁻¹) .

How should researchers resolve contradictions between theoretical and experimental reaction mechanisms?

Advanced Research Focus

Case Study : If DFT predicts a barrierless pathway but experiments show slow kinetics:

Re-examine Solvent Effects : Include solvation models (e.g., SMD) in computations .

Probe Intermediate Trapping : Use low-temperature NMR to detect transient species (e.g., sulfonium ions) .

Isotopic Labeling : ²H or ¹⁸O tracing clarifies mechanistic steps (e.g., S-C bond cleavage) .

What are common impurities in synthesis, and how are they identified and removed?

Basic Research Focus

By-Products :

- Disulfides : Formed via oxidative coupling of -SCF₂H intermediates.

- N-Methyl Overalkylation : Detectable via LC-MS as [M+14]⁺ peaks .

Purification : - Column Chromatography : Silica gel with EtOAc/hexane (3:7) separates disulfides.

- Recrystallization : Ethanol/water mixtures isolate the pure amine .

How can N-methylation selectivity be optimized in polyamine analogs?

Advanced Research Focus

Strategies :

- Protecting Groups : Use Boc or Fmoc to block competing amines during methylation .

- pH Control : Conduct reactions at pH 8–9 to favor primary amine reactivity over secondary sites .

Case Study : Selective N-methylation of 1-(3-thiophenyl)methanamine analogs achieved using MeI in THF with K₂CO₃ (yield: 82%) .

What storage conditions prevent degradation of this compound?

Q. Basic Research Focus

- Stability : Store under inert gas (Ar) at –20°C to prevent oxidation of the thioether group .

- Degradation Products :

How can structural modifications of the difluoromethylthio group enhance biological activity?

Advanced Research Focus

Derivative Design :

- Sulfone Replacement : Replace -SCF₂H with -SO₂CF₃ to improve metabolic stability .

- Fluorine Substitution : Introduce -OCF₃ for enhanced lipophilicity and target binding .

Validation : - In Silico Docking : Use AutoDock to predict binding affinity changes .

- In Vitro Assays : Test derivatives against enzyme targets (e.g., kinases) to correlate structure-activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.